molecular formula C6H18N2SSi2 B096484 Bis(trimethylsilyl)sulfur diimide CAS No. 18156-25-7

Bis(trimethylsilyl)sulfur diimide

Cat. No.: B096484
CAS No.: 18156-25-7
M. Wt: 206.46 g/mol
InChI Key: JPAGRRHKURYWAM-UHFFFAOYSA-N
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Description

Bis(trimethylsilyl)sulfur diimide is an organosulfur compound with the chemical formula C₆H₁₈N₂SSi₂. It is a colorless liquid and serves as a diaza analogue of sulfur dioxide. This compound is primarily used as a reagent in the synthesis of sulfur nitrides .

Safety and Hazards

Bis(trimethylsilyl)sulfur diimide is a flammable liquid and vapor. It causes serious eye irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, keeping away from heat, open flames, sparks, and no smoking .

Preparation Methods

Bis(trimethylsilyl)sulfur diimide is typically prepared by the reaction of thionyl chloride with sodium bis(trimethylsilyl)amide. The reaction proceeds as follows :

SOCl2+2NaN(SiMe3)2S(NSiMe3)2+2NaCl+O(SiMe3)2\text{SOCl}_2 + 2 \text{NaN(SiMe}_3)_2 \rightarrow \text{S(NSiMe}_3)_2 + 2 \text{NaCl} + \text{O(SiMe}_3)_2 SOCl2​+2NaN(SiMe3​)2​→S(NSiMe3​)2​+2NaCl+O(SiMe3​)2​

This method involves the use of thionyl chloride and sodium bis(trimethylsilyl)amide under controlled conditions to yield this compound along with sodium chloride and trimethylsilyl oxide as by-products.

Chemical Reactions Analysis

Bis(trimethylsilyl)sulfur diimide undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfur nitrides.

    Reduction: It can be reduced under specific conditions to yield different sulfur-containing compounds.

    Substitution: It can participate in substitution reactions with various organic compounds.

Common reagents used in these reactions include thionyl chloride, sodium bis(trimethylsilyl)amide, and other organosilicon compounds. The major products formed from these reactions are sulfur nitrides and other sulfur-containing compounds .

Scientific Research Applications

Bis(trimethylsilyl)sulfur diimide has several scientific research applications:

Comparison with Similar Compounds

Bis(trimethylsilyl)sulfur diimide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its strong electron affinity and oxidation properties, making it a valuable reagent in various chemical syntheses .

Properties

IUPAC Name

trimethyl-[(trimethylsilylimino-λ4-sulfanylidene)amino]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18N2SSi2/c1-10(2,3)7-9-8-11(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAGRRHKURYWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N=S=N[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18N2SSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00319982
Record name Bis(trimethylsilyl)sulfur diimide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18156-25-7
Record name NSC353177
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Record name Bis(trimethylsilyl)sulfur diimide
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URL https://comptox.epa.gov/dashboard/DTXSID00319982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(trimethylsilyl)sulfur diimide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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